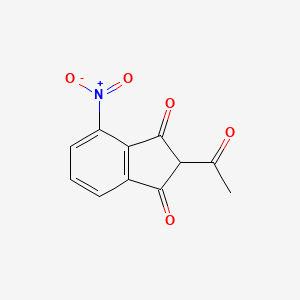

2-Acetyl-4-nitroindan-1,3-dione

Vue d'ensemble

Description

2-Acetyl-4-nitroindan-1,3-dione is an organic compound with the molecular formula C11H7NO5. It is a derivative of indane-1,3-dione, characterized by the presence of acetyl and nitro functional groups at the 2 and 4 positions, respectively. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-4-nitroindan-1,3-dione typically involves the nitration of 2-acetylindan-1,3-dione. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 4-position of the indane-1,3-dione ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Acetyl-4-nitroindan-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group yields amino derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products:

Oxidation: Quinones.

Reduction: Amino derivatives.

Substitution: Various substituted indane-1,3-dione derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Acetyl-4-nitroindan-1,3-dione has been explored for its potential biological activities. Research indicates that derivatives of this compound exhibit various pharmacological effects, including:

- Antitumor Activity : Studies have shown that certain derivatives possess significant cytotoxic effects against cancer cell lines. For instance, a derivative demonstrated an IC50 value of 4.2 µM against ovarian cancer cells (SKOV3) .

- Antibacterial Properties : The compound's derivatives have also been evaluated for their antibacterial activity, showing promising results against several bacterial strains .

Organic Electronics

The compound serves as an electron acceptor in the design of organic photovoltaic devices. Its ability to form charge-transfer complexes makes it suitable for use in solar cells and photopolymerization processes. Notably, indane-1,3-dione derivatives are being investigated for their role in enhancing the efficiency of organic light-emitting diodes (OLEDs) .

Dyes and Pigments

Due to its vibrant color properties, this compound is utilized in the synthesis of dyes for various applications, including textiles and inks. The compound's structural features allow it to be incorporated into dye molecules that exhibit strong absorption in visible light .

Data Table: Summary of Applications

| Application Area | Description | Example/Outcome |

|---|---|---|

| Medicinal Chemistry | Antitumor and antibacterial activities | Derivatives show IC50 values < 5 µM against cancer |

| Organic Electronics | Used as an electron acceptor for solar cells | Enhances efficiency of organic photovoltaic devices |

| Dyes and Pigments | Synthesis of dyes with strong visible light absorption | Employed in textile and ink formulations |

| Chemical Synthesis | Acts as a building block for synthesizing complex organic molecules | Facilitates diverse functionalization reactions |

Case Study 1: Antitumor Activity

A study investigated the antitumor potential of various derivatives of this compound. The results indicated that specific modifications could enhance cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutic agents .

Case Study 2: Organic Photovoltaics

Research focused on the incorporation of this compound into organic photovoltaic cells revealed that its derivatives improved charge mobility and overall device efficiency. The study highlighted the importance of structural modifications in optimizing performance metrics .

Mécanisme D'action

The mechanism of action of 2-Acetyl-4-nitroindan-1,3-dione involves its interaction with specific molecular targets. The compound can act as an electron acceptor, facilitating various redox reactions. It also interacts with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

2-Acetyl-4-nitroindan-1,3-dione is compared with other similar compounds such as:

Indane-1,3-dione: Lacks the acetyl and nitro groups, making it less reactive in certain chemical reactions.

2-Acetylindan-1,3-dione: Lacks the nitro group, resulting in different chemical and biological properties.

4-Nitroindan-1,3-dione: Lacks the acetyl group, affecting its reactivity and applications.

The presence of both acetyl and nitro groups in this compound enhances its reactivity and broadens its range of applications compared to its analogues .

Activité Biologique

2-Acetyl-4-nitroindan-1,3-dione (C11H7NO5) is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by an acetyl group at the 2-position and a nitro group at the 4-position of the indan-1,3-dione framework, endows it with diverse chemical reactivity and biological potential.

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of quinones upon oxidation and amino derivatives upon reduction. The nitro group in particular is known for its ability to participate in redox reactions, which can induce toxicity in microorganisms and potentially in human cells as well. This dual role makes nitro compounds like this compound both pharmacologically interesting and toxicologically significant .

The mechanism by which this compound exerts its biological effects involves:

- Electron Transfer : The nitro group acts as an electron acceptor, facilitating redox reactions.

- Enzyme Inhibition : The compound may inhibit specific enzymes by interacting with their active sites or altering their conformation.

- Cellular Interaction : It can disrupt cellular processes through interaction with biological macromolecules such as proteins and nucleic acids .

Antimicrobial Activity

Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. Studies have shown that this compound displays activity against various bacteria and fungi. The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and death in microorganisms .

Anticancer Properties

The compound has also been explored for its anticancer potential. Nitro compounds are known to interfere with cellular proliferation and induce apoptosis in cancer cells. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms that involve cell cycle arrest and apoptosis induction .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several nitro compounds, including this compound. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .

Comparative Analysis

To better understand the significance of this compound's biological activity, a comparison with similar compounds is useful:

| Compound | Antimicrobial Activity | Anticancer Activity | Remarks |

|---|---|---|---|

| This compound | High | Moderate | Effective against both bacteria and cancer cells |

| Indane-1,3-dione | Low | Low | Lacks nitro group; less reactive |

| 2-Acetylindane-1,3-dione | Moderate | Low | Lacks nitro group; different properties |

Propriétés

IUPAC Name |

2-acetyl-4-nitroindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c1-5(13)8-10(14)6-3-2-4-7(12(16)17)9(6)11(8)15/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZUSQXEYYPINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370647 | |

| Record name | 2-Acetyl-4-nitro-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25125-04-6 | |

| Record name | 2-Acetyl-4-nitro-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.